Veratramine Hydrochloride Veratramine Hydrochloride Antitumor agent; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1258005-82-1
VCID: VC0005872
InChI: InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1
SMILES: CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl
Molecular Formula: C27H40ClNO2
Molecular Weight: 446.1 g/mol

Veratramine Hydrochloride

CAS No.: 1258005-82-1

VCID: VC0005872

Molecular Formula: C27H40ClNO2

Molecular Weight: 446.1 g/mol

* For research use only. Not for human or veterinary use.

Veratramine Hydrochloride - 1258005-82-1

Description

Veratramine Hydrochloride is a steroidal alkaloid derived from plants of the Veratrum genus. It is known for its diverse pharmacological activities, including antitumor, antihypertensive, analgesic, and neuromodulatory effects. This compound has been studied extensively for its potential therapeutic applications, particularly in cancer treatment and pain management.

Antihypertensive Effects

Veratramine Hydrochloride exhibits significant antihypertensive properties. Studies in spontaneously hypertensive rats have shown that oral administration of veratramine leads to a marked decrease in blood pressure, suggesting its potential use in managing hypertension.

Analgesic Effects

Veratramine-type alkaloids are known for their analgesic properties, modulating pain pathways effectively. This makes them candidates for developing new pain management therapies with fewer side effects compared to traditional analgesics.

Neuromodulatory Effects

Research indicates that veratramine possesses neuromodulatory effects, including the induction of serotonin release and inhibition of serotonin reuptake in the frontal cortex. This suggests potential applications in treating central nervous system disorders related to serotonin dysregulation.

Pharmacokinetics

The pharmacokinetics of veratramine show notable gender differences. In male rats, the absorption rate is significantly higher than in female rats, while the elimination rate is lower. The absolute bioavailability varies greatly between genders, with 22.5% in males and 0.9% in females.

ParameterMale RatsFemale Rats
Absorption Rate10x higherLower
Elimination Rate20x lowerHigher
Absolute Bioavailability22.5%0.9%

Research Findings

Recent studies have highlighted the potential of veratramine in treating liver cancer. It inhibits HepG2 cell proliferation and induces autophagy by blocking the PI3K/Akt/mTOR signaling pathway . Additionally, veratramine has shown efficacy against various tumor cell lines, including lung and pancreatic cancer cells, through mechanisms involving the inhibition of cell proliferation and induction of apoptosis.

CAS No. 1258005-82-1
Product Name Veratramine Hydrochloride
Molecular Formula C27H40ClNO2
Molecular Weight 446.1 g/mol
IUPAC Name (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride
Standard InChI InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1
Standard InChIKey LXICYACAINWSSL-GXMRFAHPSA-N
Isomeric SMILES C[C@H]1CC([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5CC(CC[C@@]5([C@H]4C3)C)O)C)O.Cl
SMILES CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl
Canonical SMILES CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl
Synonyms (3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride
PubChem Compound 24847666
Last Modified Sep 12 2023

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